2,5-Dichloro-4-hydroxybenzonitrile

Description

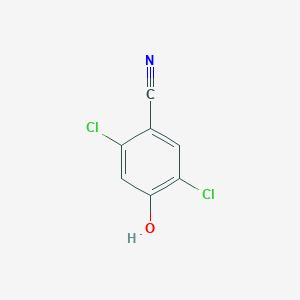

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDUSYSXQFAHHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2,5 Dichloro 4 Hydroxybenzonitrile

Substitution Reactions of 2,5-Dichloro-4-hydroxybenzonitrile

Substitution reactions on the aromatic ring of this compound can proceed through either nucleophilic or electrophilic pathways, with the regioselectivity and reaction feasibility being highly dependent on the nature of the attacking species and the directing effects of the existing substituents.

Aryl halides are typically unreactive towards nucleophilic substitution unless the aromatic ring is activated by potent electron-withdrawing groups. In the case of this compound, the nitrile group (-CN) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). thieme-connect.deleah4sci.com The electron-withdrawing effect is most pronounced at the ortho and para positions relative to the nitrile group.

The hydroxyl group (-OH) is an activating group for electrophilic substitution but has a more complex role in SNAr. While it donates electron density through resonance, its inductive effect is electron-withdrawing. In the context of SNAr, the presence of the strongly activating nitrile group is the dominant factor.

The two chlorine atoms are located at positions 2 and 5. The chlorine at C-2 is ortho to the nitrile group and meta to the hydroxyl group. The chlorine at C-5 is meta to the nitrile group and ortho to the hydroxyl group. Nucleophilic attack is generally favored at positions ortho or para to a strong electron-withdrawing group because the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the withdrawing group, thus stabilizing it. thieme-connect.de

Therefore, the chlorine atom at the C-2 position is significantly more activated towards nucleophilic substitution than the chlorine at the C-5 position. A nucleophile, such as an amine, would preferentially attack the C-2 position. The reaction with 4,6-dichloro-5-nitrobenzofuroxan and various amines has shown that regioselective substitution is achievable, providing a model for the expected reactivity of this compound. nih.gov

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution of this compound

| Position of Chlorine | Activating Group (for SNAr) | Predicted Reactivity | Likely Product with R-NH₂ |

| C-2 | -CN (ortho) | High | 2-Amino(R)-5-chloro-4-hydroxybenzonitrile |

| C-5 | -CN (meta) | Low | 5-Amino(R)-2-chloro-4-hydroxybenzonitrile |

This table is based on established principles of SNAr reactions.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene (B151609) ring. The directing effects of the existing substituents determine the position of the incoming electrophile. In this compound, there is only one available position for substitution, at C-6. To assess the feasibility of an EAS reaction at this position, the cumulative electronic effects of all four substituents must be considered.

The directing effects of the individual substituents are as follows:

-OH (Hydroxyl): A powerful activating group and an ortho, para-director due to its ability to donate electron density via resonance. libretexts.org

-Cl (Chloro): A deactivating group due to its inductive electron withdrawal, but an ortho, para-director because of resonance stabilization from its lone pairs. pressbooks.pub

-CN (Nitrile): A strongly deactivating group and a meta-director due to both inductive and resonance electron withdrawal. libretexts.org

The sole available position for substitution (C-6) is:

Ortho to the strongly activating -OH group.

Ortho to one -Cl group.

Meta to the other -Cl group.

Meta to the strongly deactivating -CN group.

Table 2: Summary of Substituent Directing Effects for Electrophilic Aromatic Substitution on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Effect on C-6 Position |

| -OH | C-4 | Activating (Resonance) | Ortho, Para | Activating (Ortho) |

| -CN | C-1 | Deactivating (Inductive & Resonance) | Meta | Neutral (Meta) |

| -Cl | C-2 | Deactivating (Inductive) | Ortho, Para | Deactivating (Meta) |

| -Cl | C-5 | Deactivating (Inductive) | Ortho, Para | Activating (Ortho) |

Redox Transformations of this compound

The nitrile and chloro functionalities on the this compound ring are susceptible to redox reactions, allowing for the synthesis of corresponding carboxylic acids and amines, or for dehalogenation.

The nitrile group (-CN) can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. This transformation proceeds via an initial hydration to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. organic-chemistry.org For this compound, this would yield 2,5-dichloro-4-hydroxybenzoic acid. Given the presence of the phenolic hydroxyl group, which is sensitive to strong oxidizing agents, hydrolysis is the preferred method for this conversion over direct oxidation. The synthesis of related dichlorinated hydroxyphenyl carboxylic acid derivatives has been documented, indicating the stability of the product under certain reaction conditions. mdpi.com

Typical Conditions for Nitrile Hydrolysis:

Acidic Hydrolysis: Heating with aqueous mineral acids like H₂SO₄ or HCl.

Basic Hydrolysis: Heating with aqueous bases like NaOH or KOH, followed by acidification to protonate the resulting carboxylate salt.

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. This is a valuable transformation for introducing an aminomethyl group. Catalytic hydrogenation is a common method, employing catalysts such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. thieme-connect.de

Alternative methods that offer high chemoselectivity and milder reaction conditions have been developed. These include the use of metal borides (e.g., generated in situ from NiCl₂ or CoCl₂ and NaBH₄) and ruthenium pincer complexes. researchgate.netrug.nl These catalytic systems are often tolerant of other functional groups, which would be advantageous for the selective reduction of the nitrile in this compound without affecting the chlorine or hydroxyl groups.

Table 3: Selected Catalytic Systems for the Reduction of Nitriles to Primary Amines

| Catalytic System | Reducing Agent | General Conditions | Reference |

| Nickel(II) chloride / Sodium borohydride | NaBH₄ | Methanol (B129727), Room Temperature | researchgate.net |

| Ruthenium-MACHO-BH complex | H₂ (30 bar) | 100 °C | rug.nl |

| {RuCl₂(p-cymene)}₂ / dppb | Butan-2-ol, NaOH | 120 °C | thieme-connect.de |

| Fe₃O₄-MWCNTs@PEI-Ag | NaBH₄ | Water, Room Temperature | nih.gov |

This table presents general methods applicable to nitrile reduction and not specific results for this compound.

The electrochemical reduction of halogenated aromatic compounds typically proceeds via the sequential cleavage of the carbon-halogen bonds. For this compound, this would involve the stepwise removal of the chlorine atoms. Studies on related compounds, such as the electrochemical reduction of triclosan, have shown distinct, irreversible reduction peaks in cyclic voltammetry, corresponding to the sequential scission of each carbon-chlorine bond. indiana.edu

The reduction potential is influenced by the position of the halogen relative to other functional groups. The chlorine at C-2, being ortho to the electron-withdrawing nitrile group, is expected to be reduced at a less negative potential than the chlorine at C-5. The proposed mechanism involves the transfer of an electron to form a radical anion, which then rapidly loses a chloride ion to form an aryl radical. This radical can then be further reduced and protonated to yield the dehalogenated product.

A plausible electrochemical reduction pathway for this compound would be:

First Reduction Step: Cleavage of the C2-Cl bond to form 5-chloro-4-hydroxybenzonitrile.

Second Reduction Step: Cleavage of the C5-Cl bond to form 4-hydroxybenzonitrile (B152051).

The electrochemical degradation of 2,4-dichlorophenol (B122985) has also been studied, confirming that hydrodehalogenation is a key pathway. nih.gov

Photochemical Transformation of this compound in Aqueous Media

The absorption of light by this compound can initiate a series of chemical reactions, leading to the alteration of its molecular structure. The primary photochemical transformation pathways for halogenated hydroxybenzonitriles in water are understood to be photohydrolysis and photoreduction.

The principal initial photochemical reaction for halogenated hydroxybenzonitriles, such as the structurally similar ioxynil (B1672095) and chloroxynil, in pure water is the photohydrolysis of the carbon-halogen bond. researchgate.net This process involves the cleavage of a carbon-chlorine bond and its replacement with a hydroxyl group from the water molecule. For this compound, this would result in the formation of monohalogenated dihydroxybenzonitrile intermediates. researchgate.net Subsequent photochemical reactions could then lead to the hydrolysis of the second carbon-halogen bond. researchgate.net The nature of the halogen (chlorine, bromine, or iodine) does not appear to significantly affect this photochemical reactivity, suggesting that the transformation of this compound will follow a similar pathway to its brominated and iodinated counterparts. researchgate.net

While photohydrolysis is a major transformation pathway, photoreduction, which involves the replacement of a halogen atom with a hydrogen atom, also occurs. This dehalogenation process is considered a minor pathway in pure water for related compounds. researchgate.net However, the presence of other substances in the aquatic environment can influence the prevalence of this reaction. The general process of reductive dehalogenation is a recognized biodegradative pathway for chlorinated phenols, leading to the formation of less chlorinated phenols. wikipedia.org

Environmental factors, particularly the presence of dissolved organic matter like humic acids, can significantly influence the photoreactivity of halogenated phenols. For instance, the photolysis of triclosan, a chlorinated phenolic compound, is enhanced by humic acids in its molecular form but inhibited in its anionic form. wikipedia.org In the case of halogenated hydroxybenzonitriles, photoreduction has been observed as a more prominent pathway when irradiation is carried out in the presence of humic acids. researchgate.net This suggests that in natural waters rich in organic matter, the reductive dehalogenation of this compound may be a more significant transformation route than in pure water.

Table 1: Photolysis Quantum Yield of Bromoxynil (B128292)

| Compound | Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|

| Bromoxynil | 307 | 0.064 ± 0.001 |

Data sourced from a study on the photodegradation of bromoxynil in solution. rsc.org

It is important to note that the immobilization of such herbicides on particles, like silica (B1680970), can significantly lower the photolysis quantum yield. researchgate.netrsc.org This highlights the complexity of extrapolating laboratory data to natural environmental conditions where sorption to suspended particles and sediments can occur.

Computational Chemistry and Advanced Analytical Characterization of 2,5 Dichloro 4 Hydroxybenzonitrile

Quantum Chemical Investigations of 2,5-Dichloro-4-hydroxybenzonitrile

Quantum chemical calculations provide profound insights into the intrinsic properties of a molecule. For this compound, these computational methods can elucidate its electronic structure, reactivity, and the distribution of charge across the molecule.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations allow for the determination of molecular geometries, electronic energies, and other key properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely centered on the electron-withdrawing nitrile group and the chlorinated carbon atoms. The energy of this gap would quantify the molecule's propensity to engage in electronic transitions.

To illustrate the concept, the following table presents calculated HOMO-LUMO data for the related compound, 4-hydroxybenzonitrile (B152051). The presence of two chlorine atoms in this compound is expected to lower the energies of both the HOMO and LUMO and potentially alter the HOMO-LUMO gap.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 4-hydroxybenzonitrile (example) | -6.21 | -1.13 | 5.08 |

| This data is for illustrative purposes for a related compound and not for this compound. |

Solvent Effects Modeling using Continuum Models

The properties of a molecule can be significantly influenced by its environment, particularly when in a solution. Continuum models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effect of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute cavity.

For this compound, modeling solvent effects would be crucial for understanding its behavior in various chemical processes that occur in solution. The polarity of the solvent would be expected to influence the molecule's dipole moment and the energies of its frontier orbitals. Generally, polar solvents would stabilize the ground state and potentially alter the electronic transition energies compared to the gas phase.

Prediction of Mulliken Charges and Electrostatic Potential Maps

Mulliken charge analysis provides a means of estimating the partial atomic charges in a molecule, offering insight into the distribution of electrons among the atoms. The electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In this compound, the oxygen and nitrogen atoms are expected to carry negative Mulliken charges, indicating their electronegative character. The hydrogen of the hydroxyl group and the carbon of the nitrile group would likely exhibit positive charges. The ESP map would visually confirm these expectations, with red regions (negative potential) around the oxygen and nitrogen atoms and blue regions (positive potential) around the acidic proton of the hydroxyl group.

The following table shows example Mulliken charges for the atoms of 4-hydroxybenzonitrile to demonstrate the output of such an analysis. The introduction of two chlorine atoms would make the ring carbons they are attached to more positive and would also influence the charges on adjacent atoms.

| Atom (in 4-hydroxybenzonitrile) | Mulliken Charge (a.u.) |

| C1 (with CN) | 0.15 |

| C2 | -0.12 |

| C3 | 0.05 |

| C4 (with OH) | 0.25 |

| C5 | 0.05 |

| C6 | -0.12 |

| N (of CN) | -0.21 |

| O (of OH) | -0.30 |

| H (of OH) | 0.25 |

| This data is for illustrative purposes for a related compound and not for this compound. |

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic methods are indispensable for the experimental determination of a molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl proton signal is typically broad and its position can vary depending on the solvent and concentration.

Based on the substitution pattern, two distinct aromatic proton signals would be expected. The proton at position 3 (adjacent to the nitrile group) and the proton at position 6 (adjacent to a chlorine atom) would have different chemical shifts due to the differing electronic environments.

While specific experimental ¹H NMR data for this compound is not available, the following table provides data for the related compound 2,5-dichlorophenol (B122974) to illustrate the expected region for the aromatic proton signals.

| Compound | Proton | Chemical Shift (ppm, in CDCl₃) |

| 2,5-dichlorophenol (example) | H-3 | 6.86 |

| H-4 | 7.21 | |

| H-6 | 7.03 | |

| OH | 5.60 | |

| This data is for illustrative purposes for a related compound and not for this compound. |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, six distinct signals are expected for the six aromatic carbons, and one signal for the nitrile carbon. The chemical shifts of the carbon atoms are affected by the electronegativity of the attached substituents. The carbons bearing the chlorine, hydroxyl, and nitrile groups will have characteristic chemical shifts.

The following table presents predicted ¹³C NMR chemical shifts for 4-hydroxybenzonitrile as an example. The presence of chlorine atoms in this compound would cause a downfield shift for the carbons they are attached to (C-2 and C-5) and would also influence the shifts of the other ring carbons.

| Compound | Carbon | Predicted Chemical Shift (ppm) |

| 4-hydroxybenzonitrile (example) | C1 (with CN) | 105.1 |

| C2, C6 | 134.4 | |

| C3, C5 | 116.8 | |

| C4 (with OH) | 161.2 | |

| CN | 119.5 | |

| This data is for illustrative purposes for a related compound and not for this compound. |

Mass Spectrometry (MS and GC-MS) for Molecular Fragmentation Analysis

Mass spectrometry is a critical tool for elucidating the structure of this compound through the analysis of its fragmentation patterns. In mass spectrometry, the molecule is ionized and then breaks apart into characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the presence of two chlorine atoms, characteristic isotopic peaks [M+2]⁺ and [M+4]⁺ will be observed in approximately a 9:6:1 ratio, confirming the presence of two chlorine atoms in the molecule.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms (Cl), the cyano group (CN), and carbon monoxide (CO). The precise fragmentation pattern can be predicted and analyzed to confirm the substitution pattern on the benzene (B151609) ring.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of this compound, especially in complex mixtures. hpst.cz The gas chromatograph separates the compound from other components in the sample before it enters the mass spectrometer. hpst.cz To enhance volatility for GC analysis, derivatization of the hydroxyl group is often performed. sigmaaldrich.comtcichemicals.com Trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the compound more suitable for GC analysis. sigmaaldrich.com

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Loss |

| [M]⁺ | 187/189/191 | Molecular ion with isotopic pattern for two chlorine atoms |

| [M-Cl]⁺ | 152/154 | Loss of a chlorine atom |

| [M-CN]⁺ | 161/163/165 | Loss of the cyano group |

| [M-CO]⁺ | 159/161/163 | Loss of carbon monoxide |

| [M-Cl-CO]⁺ | 124/126 | Loss of a chlorine atom and carbon monoxide |

Note: The m/z values are presented as singlets or multiplets, reflecting the isotopic distribution of chlorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and pKa Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. msu.edu The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* transitions within the aromatic ring and n → π* transitions involving the non-bonding electrons of the hydroxyl and cyano groups. The positions and intensities of these absorption maxima (λ_max) are sensitive to the solvent polarity and the pH of the solution.

A key application of UV-Vis spectroscopy for this compound is the determination of its acid dissociation constant (pKa). The hydroxyl group of this compound is acidic and can deprotonate to form a phenoxide ion. This ionization causes a significant shift in the UV-Vis spectrum. nih.govscielo.br By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated. ijper.orgresearchgate.net The pKa value, which is the pH at which the protonated and deprotonated forms are present in equal concentrations, can then be accurately determined from this curve. nih.govchem-soc.si This is crucial as the ionization state of the molecule influences its chemical reactivity, solubility, and biological activity. ijper.org

Table 2: Expected UV-Vis Absorption Data and pKa Determination Parameters

| Parameter | Description | Typical Expected Value/Range |

| λ_max (Neutral form) | Wavelength of maximum absorption for the protonated species (in a suitable solvent like methanol (B129727) or ethanol). | ~280-290 nm |

| λ_max (Anionic form) | Wavelength of maximum absorption for the deprotonated (phenoxide) species. | Shifted to a longer wavelength (bathochromic shift) compared to the neutral form. |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at a specific wavelength. | Varies depending on the specific transition and solvent. |

| pKa | The negative logarithm of the acid dissociation constant. | Expected to be in the acidic range due to the electron-withdrawing effects of the chlorine and cyano groups. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and characterizing the vibrational modes of this compound. Both techniques probe the vibrations of molecules, but they are based on different physical principles (IR absorption and Raman scattering), providing complementary information.

The IR spectrum will show characteristic absorption bands for the O-H stretching of the hydroxyl group, the C≡N stretching of the nitrile group, C-Cl stretching of the chloro-substituents, and various vibrations of the benzene ring. The position and intensity of the O-H stretching band can provide information about hydrogen bonding.

Raman spectroscopy is also valuable for identifying these functional groups. The C≡N and C-Cl bonds often give rise to strong and characteristic Raman signals. The combination of IR and Raman data allows for a more complete vibrational analysis, aiding in the confirmation of the molecular structure.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique(s) where typically observed |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) | IR |

| Nitrile (-C≡N) | C≡N stretch | 2220 - 2260 | IR, Raman |

| Aromatic Ring | C=C stretch | 1400 - 1600 | IR, Raman |

| C-H stretch | 3000 - 3100 | IR, Raman | |

| Chloro (-Cl) | C-Cl stretch | 600 - 800 | IR, Raman |

Chromatographic and Separation Methodologies for this compound

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. uan.edu.mx In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov

The retention time of this compound is dependent on its polarity and the specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column temperature). nih.gov Diode Array Detection (DAD) provides UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment by comparing the spectrum with that of a known standard. uan.edu.mxscielo.org.mx This method is robust for quantifying the compound in various matrices. wur.nl

Table 4: Typical HPLC-DAD Method Parameters for the Analysis of this compound

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures, often with a small percentage of acid (e.g., formic or acetic acid) to ensure the analyte is in its protonated form. |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection Wavelength | Set at the λ_max of the compound (e.g., ~285 nm) for quantification, with the DAD collecting spectra over a wider range (e.g., 200-400 nm) for identification. |

| Injection Volume | 10 - 20 µL |

| Expected Retention Time | Dependent on the exact conditions, but would be in a reasonable range for analysis. researchgate.net |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the detection of this compound at very low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netresearchgate.net This technique couples the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.govekb.eg

In LC-MS/MS, the compound is first separated by the LC system and then ionized, typically using electrospray ionization (ESI) in negative mode to deprotonate the acidic hydroxyl group, forming the [M-H]⁻ ion. This precursor ion is then selected in the first mass analyzer and fragmented in a collision cell. The resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at trace levels, even in complex matrices. researchgate.net

Table 5: Illustrative LC-MS/MS Parameters for Trace Analysis of this compound

| Parameter | Typical Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | m/z 186 (for the [M-H]⁻ ion, considering the most abundant chlorine isotopes) |

| Product Ions (Q3) | Specific fragment ions resulting from the collision-induced dissociation of the precursor ion (e.g., loss of Cl, CN). |

| Collision Energy | Optimized to maximize the signal of the chosen product ions. |

| Dwell Time | The time spent monitoring a specific MRM transition. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile compounds. researchgate.net In the context of this compound, GC-MS is particularly useful for identifying its degradation products or related volatile impurities. researchgate.netfrontiersin.org

For the analysis of the parent compound itself, derivatization is typically required to increase its volatility and thermal stability. gcms.cznih.gov The hydroxyl group can be derivatized, for example, by silylation. tcichemicals.com The sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. csic.es The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, allowing for their identification based on the resulting mass spectra. usda.govresearchgate.net

Table 6: General GC-MS Parameters for the Analysis of Derivatized this compound and its Volatile Products

| Parameter | Typical Conditions |

| GC Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). |

| Injector Temperature | Typically 250-280 °C. |

| Oven Temperature Program | A temperature gradient is used to separate compounds with different boiling points, e.g., starting at a lower temperature and ramping up to a higher temperature. |

| Carrier Gas | Helium or Hydrogen. |

| Ionization Mode | Electron Ionization (EI) at 70 eV. |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF). |

| Scan Range | A range that covers the expected m/z values of the parent compound and its fragments (e.g., 50-500 amu). |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile analytical technique extensively employed in synthetic chemistry to monitor the progress of chemical reactions. Its application is crucial for determining the optimal reaction time, ensuring the complete consumption of starting materials, and identifying the formation of the desired product. In the context of the synthesis of this compound, TLC provides a qualitative assessment of the reaction mixture's composition at various time intervals.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a solid support) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). The separation is governed by the polarity of the compounds, the stationary phase, and the mobile phase.

Stationary Phase: For the analysis of polar organic compounds like this compound and its precursors, silica (B1680970) gel (SiO₂) is the most commonly used stationary phase due to its polarity and acidic nature. TLC plates pre-coated with silica gel containing a fluorescent indicator (e.g., F₂₅₄) are often preferred, as they allow for the visualization of UV-active compounds.

Mobile Phase Selection: The choice of the mobile phase, or eluent, is critical for achieving good separation of the reactant, product, and any potential intermediates or byproducts. The polarity of the mobile phase is adjusted to control the movement of the compounds up the TLC plate. For phenolic compounds, which are moderately polar, various solvent systems can be employed. A common starting point for method development is a mixture of a non-polar solvent and a more polar solvent.

For the separation of halogenated phenols and benzonitriles, solvent systems of varying polarities are tested to achieve optimal resolution. A mixture of a hydrocarbon solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or acetone (B3395972) is typically effective. For instance, a mobile phase consisting of toluene and acetone in a 9:1 (v/v) ratio has been shown to be effective for the separation of phenolic compounds. researchgate.net Another suitable system for phenolic compounds is a mixture of chloroform, ethyl acetate, and formic acid in a 5:4:1 (v/v/v) ratio. researchgate.net The addition of a small amount of a polar solvent like formic or acetic acid can improve the spot shape of acidic compounds like phenols by suppressing their ionization.

Reaction Monitoring Procedure:

To monitor the synthesis of this compound, a TLC analysis would be performed as follows:

Spotting: A capillary tube is used to spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate. Alongside the reaction mixture, reference spots of the starting material (e.g., a dichlorinated phenol (B47542) precursor) and, if available, the pure product are also applied.

Development: The TLC plate is then placed in a developing chamber containing the chosen mobile phase. The chamber is typically saturated with the solvent vapor to ensure good separation. The mobile phase ascends the plate via capillary action.

Visualization: After the solvent front has moved a sufficient distance up the plate, the plate is removed from the chamber and the solvent front is marked. The plate is then dried. Since aromatic and conjugated compounds like this compound absorb ultraviolet (UV) light, they can be visualized under a UV lamp (typically at 254 nm), where they appear as dark spots against a fluorescent background. libretexts.org For enhanced or specific visualization of phenolic compounds, chemical stains can be used. A ferric chloride (FeCl₃) spray reagent is a classic choice for phenols, typically producing a distinct color (e.g., blue or violet). youtube.com Other universal stains like potassium permanganate (B83412) or p-anisaldehyde can also be employed to visualize a broader range of organic compounds. libretexts.org

Interpretation of Results and Hypothetical Data:

The progress of the reaction is determined by observing the changes in the TLC spots over time. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot corresponding to the product, this compound, will appear and increase in intensity. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

By comparing the Rf values of the spots in the reaction mixture to those of the starting material and product references, the identity of the components can be inferred. The reaction is considered complete when the spot of the starting material is no longer visible.

Below are hypothetical data tables illustrating the TLC monitoring of a reaction to synthesize this compound from a hypothetical starting material, 2,5-dichlorophenol, using two different mobile phase systems.

Table 1: TLC Monitoring with Toluene:Acetone (9:1) Mobile Phase

| Time (hours) | Starting Material (2,5-dichlorophenol) Rf | Product (this compound) Rf | Observations |

| 0 | 0.55 | - | Intense starting material spot. |

| 1 | 0.55 | 0.40 | Starting material spot is less intense; product spot appears. |

| 3 | 0.55 | 0.40 | Intensity of product spot increases; starting material spot diminishes. |

| 6 | - | 0.40 | Starting material spot is absent; intense product spot. |

Table 2: TLC Monitoring with Chloroform:Ethyl Acetate:Formic Acid (5:4:1) Mobile Phase

| Time (hours) | Starting Material (2,5-dichlorophenol) Rf | Product (this compound) Rf | Observations |

| 0 | 0.68 | - | Intense starting material spot. |

| 1 | 0.68 | 0.52 | Starting material spot is less intense; product spot appears. |

| 3 | 0.68 | 0.52 | Intensity of product spot increases; starting material spot diminishes. |

| 6 | - | 0.52 | Starting material spot is absent; intense product spot. |

Environmental Fate and Biogeochemical Cycling of 2,5 Dichloro 4 Hydroxybenzonitrile

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation processes, which are independent of biological activity, play a critical role in the initial transformation of chemical compounds in the environment. These pathways include photodegradation, hydrolysis, and other chemical transformations in soil and water.

Photodegradation Kinetics and Identification of Stable Photoproducts

Direct data on the photodegradation kinetics of 2,5-Dichloro-4-hydroxybenzonitrile is limited in publicly available scientific literature. However, insights can be drawn from studies on analogous benzonitrile (B105546) herbicides such as bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile). The photodegradation of these compounds is influenced by factors like pH and the presence of natural photosensitizers. For instance, the photolysis of bromoxynil is reported to be more rapid in acidic conditions (pH < 5) due to the increased photochemical activity of free iron(III) cations, which are common in natural waters. nih.gov The primary photochemical reaction for ioxynil and the related chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) in pure water is the photohydrolysis of the carbon-halogen bond, leading to monohalogenated dihydroxybenzonitriles. researchgate.net

It is plausible that this compound undergoes a similar primary photodegradation pathway involving the cleavage of a carbon-chlorine bond to form monochlorinated hydroxybenzonitrile intermediates. Subsequent reactions could lead to further dehalogenation and the formation of hydroxylated derivatives before potential ring cleavage. The direct photolysis quantum yield, a measure of the efficiency of a photochemical reaction, has been measured for aqueous bromoxynil, but similar specific values for this compound are not available. researchgate.net The presence of substances like dissolved organic matter in natural waters can also influence photodegradation rates, sometimes enhancing them. nih.gov

Table 1: Photodegradation Data for Analogue Benzonitrile Herbicides

| Compound | Condition | Observation | Reference |

| Bromoxynil | Aqueous solution, 307 nm | Direct photolysis quantum yield of 0.064 ± 0.001 | researchgate.net |

| Bromoxynil | Aqueous solution | Formation of bromide ions as a reaction product | researchgate.net |

| Ioxynil & Chloroxynil | Pure water | Main initial reaction is photohydrolysis of C-halogen bond | researchgate.net |

Hydrolytic Stability under Varying pH Conditions

The hydrolytic stability of a compound, its resistance to reaction with water, is a key factor in its environmental persistence, particularly in aquatic systems. While specific studies on the hydrolysis of this compound are not readily found, research on the analogous herbicides chloroxynil, bromoxynil, and ioxynil provides valuable insights.

Studies on these related compounds show that the nitrile group can be hydrolyzed to a carboxylic acid. nih.govresearchgate.net This transformation is a critical step in their degradation. For example, bromoxynil octanoate (B1194180) is moderately stable to hydrolysis, with a half-life of 11 days at pH 7 and 1.7 days at pH 9, indicating that hydrolysis is faster under alkaline conditions. nih.gov The hydrolysis of these benzonitrile herbicides can proceed through an initial conversion of the nitrile to an amide, followed by further hydrolysis to the corresponding carboxylic acid. researchgate.net Given the structural similarities, it is expected that this compound would also be susceptible to hydrolysis, particularly at neutral to alkaline pH, with the nitrile group being the primary site of reaction.

Table 2: Hydrolytic Half-Life of an Analogue Compound

| Compound | pH | Half-Life | Reference |

| Bromoxynil octanoate | 7 | 11 days | nih.gov |

| Bromoxynil octanoate | 9 | 1.7 days | nih.gov |

Abiotic Transformations in Soil and Aquatic Environments

In soil and aquatic environments, abiotic transformations beyond photodegradation and hydrolysis can occur. These can be influenced by the chemical composition of the medium, such as the presence of metal ions and clay minerals. For halogenated aromatic compounds, reductive dehalogenation can be a significant abiotic pathway, particularly in anaerobic sediments. nih.gov This process involves the replacement of a halogen atom with a hydrogen atom.

The sorption of compounds like this compound to soil and sediment particles can also affect their abiotic degradation. Adsorption can either inhibit degradation by making the compound less available for reaction or, in some cases, catalyze degradation reactions on the particle surfaces. The mobility of related benzonitrile herbicides in soil is considered to be relatively high, which could influence their potential to leach into groundwater.

Biotic Degradation Mechanisms of this compound

The breakdown of organic compounds by living organisms, particularly microorganisms, is a fundamental process in biogeochemical cycling.

Microbial Transformation Processes in Soil and Water Ecosystems

Microorganisms are key drivers in the degradation of many synthetic compounds in the environment. mdpi.com While specific studies on the microbial degradation of this compound are scarce, extensive research on related chlorinated aromatic compounds and benzonitrile herbicides provides a strong basis for predicting its likely fate. The degradation of chlorinated hydrocarbons by microorganisms is a well-documented process involving a variety of enzymes and metabolic pathways. nih.govnih.gov

Bacteria: Bacterial degradation of benzonitrile herbicides is a significant pathway for their removal from soil and water. Studies have identified several bacterial strains capable of transforming these compounds. For instance, soil actinobacteria such as Rhodococcus rhodochrous, Rhodococcus sp., and Nocardia globerula have been shown to hydrolyze chloroxynil (3,5-dichloro-4-hydroxybenzonitrile), bromoxynil, and ioxynil. nih.govresearchgate.net The primary mechanism is the enzymatic hydrolysis of the nitrile group to the corresponding carboxylic acid, a reaction catalyzed by nitrilase enzymes. nih.govresearchgate.net The rate of this transformation can be quite rapid, with significant conversion observed within hours under laboratory conditions. nih.govresearchgate.net

Following the initial nitrile hydrolysis, further degradation of the resulting chlorinated aromatic acid would likely proceed through pathways observed for other chlorinated phenols and benzoates. This can involve hydroxylation of the aromatic ring and subsequent ring cleavage. Bacteria such as Cupriavidus sp. have been shown to degrade chlorinated nitrophenols, indicating the presence of enzymatic machinery capable of breaking down complex chlorinated aromatic structures. nih.gov

Fungi: Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of persistent organic pollutants, including chlorinated compounds. nih.govnih.gov Fungi such as Phanerochaete chrysosporium and Trichoderma longibraciatum have been shown to degrade dichlorophenols. nih.govasm.org The degradation often involves extracellular enzymes like laccases and peroxidases, which can oxidize the aromatic ring, leading to dechlorination and eventual mineralization. asm.org For example, the degradation of 2,4-dichlorophenol (B122985) by P. chrysosporium involves oxidative dechlorination to form a tetrahydroxybenzene intermediate, which is then subject to ring cleavage. asm.org While direct evidence for the fungal degradation of this compound is lacking, it is highly probable that various soil and wood-rotting fungi possess the enzymatic capacity to transform this compound.

Table 3: Microbial Degradation of Analogue and Related Compounds

| Compound | Microorganism | Degradation Product/Pathway | Reference |

| Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) | Rhodococcus rhodochrous | 3,5-dichloro-4-hydroxybenzoic acid | nih.govresearchgate.net |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | Rhodococcus rhodochrous | 3,5-dibromo-4-hydroxybenzoic acid | nih.govresearchgate.net |

| Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) | Nocardia globerula | 3,5-diiodo-4-hydroxybenzoic acid | nih.govresearchgate.net |

| 2,4-Dichlorophenol | Phanerochaete chrysosporium | Oxidative dechlorination, ring cleavage | asm.org |

| 2,6-Dichlorophenol | Trichoderma longibraciatum | Biodegradation | nih.gov |

Aerobic and Anaerobic Degradation Pathways

The environmental persistence of halogenated aromatic compounds like this compound is significantly influenced by microbial degradation under both aerobic and anaerobic conditions. While specific studies on this compound are limited, research on analogous compounds provides insight into its likely degradation pathways.

Under aerobic conditions , the degradation of related compounds such as 2,5-dichlorobenzoic acid, a potential hydrolysis product, is known to proceed via dioxygenase-catalyzed reactions. For instance, the enzyme 2-halobenzoate-1,2-dioxygenase can catalyze the degradation of 2,5-dichlorobenzoic acid, leading to the formation of 4-chlorocatechol (B124253) researchgate.net. This catechol derivative can then undergo further degradation through ring cleavage pathways researchgate.net.

Under anaerobic conditions , reductive dechlorination is a key degradation mechanism for chlorinated phenols. Studies on 2,4-dichlorophenol (DCP) in anaerobic sediments have shown that it undergoes ortho reductive dechlorination, resulting in the formation of 4-chlorophenol (B41353) nih.gov. This process can be rapid in sulfate-depleted environments and is carried out by anaerobic bacteria nih.gov. For example, the bacterium Thauera sp. strain DKT can degrade 2,4-dichlorophenoxyacetic acid (2,4-D) to 2,4-dichlorophenol, which is then dechlorinated to 2-chlorophenol, 4-chlorophenol, and ultimately phenol (B47542) under anaerobic conditions with nitrate (B79036) as the electron acceptor nih.gov. The degradation rates are typically slower in sediment slurries compared to liquid media nih.gov.

Enzymatic Biotransformations of the Nitrile Moiety

The nitrile group (-CN) of this compound is a primary site for enzymatic attack, initiating the detoxification and degradation process.

Nitrilase and Amidase-Catalyzed Hydrolysis to Corresponding Amides and Acids

A major pathway for the biotransformation of benzonitriles involves a two-step enzymatic hydrolysis of the nitrile group. uni-stuttgart.de This process is catalyzed by two main types of enzymes: nitrile hydratases and amidases, which are often found in bacteria such as Rhodococcus species. uni-stuttgart.denih.gov

Nitrile Hydratase: This enzyme catalyzes the hydration of the nitrile to the corresponding amide. In the case of the related compound 3,5-dichloro-4-hydroxybenzonitrile (B167504) (chloroxynil), nitrile hydratase converts it to 3,5-dichloro-4-hydroxybenzamide (B174058). nih.gov

Amidase: The resulting amide is then hydrolyzed by an amidase to the corresponding carboxylic acid and ammonia (B1221849). nih.govcas.cz For example, 3,5-dichloro-4-hydroxybenzamide is converted to 3,5-dichloro-4-hydroxybenzoic acid. nih.govresearchgate.net

Alternatively, some microorganisms utilize a nitrilase enzyme, which directly hydrolyzes the nitrile group to the carboxylic acid and ammonia in a single step cas.cznih.gov. Soil actinobacteria like Rhodococcus rhodochrous PA-34 and Nocardia globerula NHB-2 have demonstrated nitrilase activity, converting chloroxynil directly to its corresponding benzoic acid nih.govresearchgate.net. The efficiency of this hydrolysis can vary, with reaction rates for different benzonitrile herbicides decreasing in the order of benzonitrile > chloroxynil > bromoxynil > ioxynil nih.gov. Interestingly, some amidases, such as the one from Rhodococcus rhodochrous J1, have been found to also possess a low level of nitrilase activity, directly converting a nitrile to an acid, though much less efficiently than their primary amide hydrolysis function nih.gov.

| Enzyme System | Reaction Step | Substrate (Analog) | Product | Catalyzing Organism (Example) |

|---|---|---|---|---|

| Nitrile Hydratase / Amidase | 1. Hydration | 3,5-Dichloro-4-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzamide | Rhodococcus erythropolis A4 nih.gov |

| 2. Hydrolysis | 3,5-Dichloro-4-hydroxybenzamide | 3,5-Dichloro-4-hydroxybenzoic Acid | ||

| Nitrilase | Direct Hydrolysis | 3,5-Dichloro-4-hydroxybenzonitrile | 3,5-Dichloro-4-hydroxybenzoic Acid | Rhodococcus rhodochrous PA-34 nih.govresearchgate.net |

Oxidative Dehalogenation and Reductive Dechlorination

Dehalogenation is a critical step in the degradation of chlorinated aromatic compounds. This can occur through oxidative or reductive mechanisms.

Oxidative Dehalogenation: This process, often occurring under aerobic conditions, involves the enzymatic replacement of a halogen atom with a hydroxyl group. While data for this compound is scarce, studies on other halogenated phenols show that flavin-dependent monooxygenases can catalyze this reaction rsc.org. Peroxidases are also known to catalyze the oxidative dehalogenation of chlorophenols. For example, 2,4,6-trichlorophenol (B30397) can be oxidized to 2,6-dichlorobenzoquinone nih.gov. This reaction proceeds via a two-step, single-electron oxidation pathway, forming a phenoxy radical intermediate nih.gov.

Reductive Dechlorination: This is a predominant pathway under anaerobic conditions, where a chlorine atom is removed and replaced by a hydrogen atom. In anaerobic sediments from the Chesapeake Bay, 2,4-dichlorophenol was observed to be reductively dechlorinated at the ortho-position to yield 4-chlorophenol nih.gov. This transformation was inhibited by sulfate (B86663) and molybdate (B1676688) but could be stimulated by the addition of H₂ in the absence of sulfate, suggesting a biological process carried out by specific dechlorinating bacteria nih.gov.

Cytochrome P450-mediated Metabolism

Cytochrome P450 (CYP) monooxygenases are a versatile family of enzymes crucial for Phase I metabolism of a wide range of xenobiotics, including environmental pollutants nih.govmdpi.com. These enzymes catalyze oxidative reactions, primarily hydroxylation mdpi.com. The metabolism of 2,4-dichlorophenol (2,4-DCP), a structurally related compound, has been studied using human cytochrome P450 3A4 (CYP3A4) expressed in yeast cells nih.gov. The study found that 2,4-DCP was metabolized into two major products: 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone. A third metabolite, 1,2,4-hydroxybenzene, was also detected. This metabolism was dependent on NADPH and did not occur in control cells lacking the P450 enzyme nih.gov. This indicates that similar P450-mediated hydroxylation and subsequent oxidation reactions could be a potential metabolic pathway for this compound in higher organisms.

Identification and Characterization of Environmental Metabolites

The degradation of this compound results in various transformation products, the structures of which depend on the specific degradation pathway.

Isolation and Structural Elucidation of Degradation Products

The identification of metabolites from environmental samples or laboratory degradation studies typically involves sophisticated analytical techniques. Common methods include an initial separation of the complex mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) nih.govnih.govnih.gov. Following separation, structural elucidation is achieved using Mass Spectrometry (MS) for molecular weight determination and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural information nih.govnih.govresearchgate.net.

Based on studies of analogous compounds, several degradation products of this compound can be predicted.

| Metabolite | Parent Pathway | Reference (Analogous Compound) |

|---|---|---|

| 2,5-Dichloro-4-hydroxybenzamide | Nitrile Hydratase Hydrolysis | nih.gov |

| 2,5-Dichloro-4-hydroxybenzoic Acid | Nitrilase/Amidase Hydrolysis | nih.govresearchgate.net |

| 4-Chlorocatechol | Aerobic Degradation (of Dichlorobenzoic Acid) | researchgate.net |

| Monochlorinated Hydroxybenzonitrile | Reductive Dechlorination | nih.gov |

| Chloro-benzoquinone derivatives | Cytochrome P450 Metabolism | nih.gov |

The isolation and characterization of these products are essential for understanding the complete biogeochemical cycle of the parent compound and assessing the environmental impact of its transformation. For instance, the products of nitrilase hydrolysis of the herbicide chloroxynil, the corresponding benzoic acids, were isolated from reaction mixtures and identified nih.gov. Similarly, the metabolites of 2,4-DCP metabolism by cytochrome P450 were identified using TLC followed by GC-MS nih.gov.

Information regarding this compound remains elusive in scientific literature.

Following a comprehensive review of available scientific databases and environmental reports, it has been determined that there is a significant lack of specific data pertaining to the environmental fate and biogeochemical cycling of the chemical compound this compound.

Extensive searches for information regarding the monitoring of its persistent metabolites, its degradation dynamics in soil and water, and its behavior in wastewater treatment plants have yielded no specific results for this particular compound.

Scientific literature extensively covers related, but structurally distinct, compounds such as the herbicides bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile), as well as chloroxynil (3,5-dichloro-4-hydroxybenzonitrile). nih.govnih.govnih.gov For instance, studies on bromoxynil detail its degradation into metabolites like 3,5-dibromo-4-hydroxybenzoic acid. nih.gov Similarly, the environmental persistence and degradation pathways of the fungicide chlorothalonil (B1668833) and the herbicide 2,4-dichlorophenol are well-documented. nih.govnih.govnih.gov

However, this body of research does not extend to the specific isomer this compound. The distinct positioning of the chlorine atoms on the benzene (B151609) ring differentiates it from its more studied analogue, chloroxynil, and means its environmental behavior cannot be accurately extrapolated from existing data on other compounds.

Consequently, due to the absence of specific research findings for this compound, it is not possible to provide a scientifically accurate article on the topics of its environmental monitoring, persistence, mobility, and degradation as outlined in the requested sections. No data tables or detailed research findings for this specific compound could be located.

Biochemical and Biological Research Applications of 2,5 Dichloro 4 Hydroxybenzonitrile

Enzyme Inhibition Studies

The primary area of research concerning 2,5-Dichloro-4-hydroxybenzonitrile's inhibitory effects on enzymes has been in the context of its herbicidal properties.

Mechanisms of Inhibition of Dehalogenases and Other Metabolic Enzymes

Research into the mechanism of action of this compound has primarily centered on its ability to disrupt photosynthetic processes in plants. The compound is known to inhibit the photosynthetic electron transport chain, a critical metabolic pathway for energy production in plants. This inhibition ultimately leads to the death of the plant. The chlorinated structure of the molecule is believed to be crucial for its ability to effectively bind to and inhibit key enzymes involved in photosynthesis.

Further detailed research has identified the specific target of this compound within the photosynthetic apparatus. It has been shown to bind to the D1 protein, a key component of photosystem II (PSII). This interaction disrupts the normal electron flow, leading to a cascade of events that culminates in the cessation of photosynthesis. While the compound's inhibitory effects on plant metabolic enzymes are established, there is a lack of available scientific literature detailing its specific mechanisms of inhibition on dehalogenases.

Structure-Activity Relationships in Enzyme Binding

The structural features of this compound are integral to its enzyme-inhibiting function, particularly its interaction with the D1 protein in photosystem II. The presence and position of the chlorine atoms on the benzene (B151609) ring, along with the hydroxyl and nitrile groups, are thought to contribute to its binding affinity and inhibitory potency. However, detailed quantitative structure-activity relationship (QSAR) studies specifically for this compound and its binding to various enzymes are not extensively documented in publicly available research. Isothermal titration calorimetry (ITC) has been suggested as a method to quantify the binding affinity of this compound to the D1 protein.

Interactions with Microbial Systems

The influence of this compound on microbial life has been an area of investigation, with studies touching upon its general effects on microbial activity and potential as an antimicrobial agent.

Effects on Microbial Activity and Growth Dynamics

Elucidation of Antimicrobial Mechanisms at the Cellular Level

While there is an indication of potential antimicrobial properties, the specific molecular and cellular mechanisms through which this compound may exert its effects on microbial cells are not well-elucidated in the available research. Understanding these mechanisms would require targeted studies to identify the cellular components and pathways that are affected by the compound, such as cell wall synthesis, protein synthesis, or nucleic acid replication.

Research on Cellular Viability and Molecular Pathways

Investigations into the effects of this compound have extended to its impact on the viability of non-plant cells and the underlying molecular pathways. In vitro studies have explored its cytotoxic effects on human cell lines. For instance, at a concentration of 100 mg/L, the compound showed a significant inhibitory index on Hep G2 cells, a human liver cancer cell line. This finding suggests that the compound has the potential to induce cytotoxicity. The observed cytotoxicity was also noted to be concentration-dependent, with a more pronounced decrease in cell viability at higher concentrations of the compound. However, the specific molecular pathways, such as the induction of apoptosis or necrosis, that are triggered by this compound in these cells have not been extensively detailed in the available scientific literature.

Disruption of Fundamental Cellular Functions

The specific mechanisms by which this compound might disrupt fundamental cellular functions have not been elucidated in available research. For comparison, the related isomer, 2,6-dichloro-4-hydroxybenzonitrile, has been shown to act as an uncoupler of oxidative phosphorylation, a critical process for cellular energy production. This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane. However, without direct experimental evidence, it remains unknown whether this compound shares this or other mechanisms of cellular disruption.

Role as a Biochemical Probe in Biological Research

Currently, there is no documented use of this compound as a biochemical probe in biological research. The development of a chemical as a probe typically requires a well-characterized and specific interaction with a biological target, a property that has not yet been established for this particular compound.

Comparative Biochemical Activity with Related Halogenated Benzonitriles

Comprehensive comparative studies detailing the biochemical activity of this compound alongside other halogenated benzonitriles are lacking. While various studies have compared the herbicidal potency or toxicological profiles of different benzonitrile (B105546) derivatives, these comparisons have not specifically included the 2,5-dichloro-4-hydroxy isomer. The relative position of the chlorine atoms and the hydroxyl group on the benzonitrile structure is known to significantly influence the compound's biological activity. Therefore, without direct comparative data, the specific activity of this compound relative to its isomers and other related compounds remains speculative.

Advanced Applications and Future Research Directions for this compound

This article explores the prospective advanced applications and future research avenues for the chemical compound this compound. The focus is on its role as a precursor in organic synthesis, its potential in material science, and the development of sophisticated analytical methods for its detection and characterization.

Q & A

Q. 1.1. What are the optimal synthetic routes for 2,5-dichloro-4-hydroxybenzonitrile, and how can regioselectivity be controlled during halogenation?

A robust synthesis involves sequential halogenation and hydroxylation. For example, starting from 4-hydroxybenzonitrile, chlorination can be achieved using sulfuryl chloride (SOCl) or Cl gas under controlled conditions. Regioselectivity at the 2,5-positions is influenced by steric and electronic factors; directing groups (e.g., nitrile) and temperature modulation (e.g., low-temperature electrophilic substitution) are critical . Intermediate purification via recrystallization (e.g., using ethanol/water) ensures high yields.

Q. 1.2. How can X-ray crystallography confirm the molecular structure and intermolecular interactions of this compound?

Q. 2.1. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set model electron distribution and frontier molecular orbitals (HOMO-LUMO gaps predict electrophilic/nucleophilic sites) . Solvent effects (e.g., polarizable continuum models) refine calculations. Key outputs: Mulliken charges (negative on O, Cl; positive on nitrile C) and electrostatic potential maps, validated against experimental IR/Raman spectra.

Q. 2.2. What methodologies assess the environmental fate and microbial degradation pathways of this compound?

- Biodegradation assays : Use soil or wastewater microbiota under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS, identifying intermediates (e.g., 2,5-dichloro-4-hydroxybenzoic acid) .

- Enzyme studies : Nitrilase or cytochrome P450 activity can be probed via enzyme kinetics (K, V) and inhibition assays .

- QSAR models : Predict ecotoxicity using descriptors like logP and Hammett constants.

Q. 2.3. How can supramolecular synthons guide the crystal engineering of this compound for enhanced stability?

Analyze synthons (recurrent intermolecular motifs) to design co-crystals. For example, the hydroxyl group forms O-H···N≡C hydrogen bonds, while Cl···Cl interactions contribute to packing . Co-formers like carboxylic acids (e.g., succinic acid) modulate solubility and thermal stability. Pair distribution function (PDF) analysis complements SC-XRD for amorphous phases.

Q. 2.4. What experimental strategies resolve contradictions in reported herbicidal mechanisms of this compound?

- Enzyme inhibition assays : Test specificity against photosystem II (PSII) via chlorophyll fluorescence quenching in isolated thylakoid membranes .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity to D1 protein in PSII.

- Comparative metabolomics : Use LC-HRMS to profile plant metabolites (e.g., ROS levels) under treatment vs. control, identifying off-target effects.

Methodological Resources

- Synthetic protocols : Optimized halogenation conditions (e.g., SOCl in CCl, 0°C) .

- Computational tools : Gaussian16 for DFT, Mercury for crystal visualization .

- Analytical standards : Cross-validate HPLC purity (C18 column, 70:30 acetonitrile/water, UV 254 nm) with NMR (δ 7.8 ppm for aromatic protons, δ 114 ppm for nitrile in C).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.